7-(2,3-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
7-(2,3-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and thienopyridine derivatives. Common synthetic routes may involve:
Aldol Condensation: Combining substituted benzaldehydes with thienopyridine derivatives under basic conditions.
Cyclization: Formation of the thienopyridine ring through intramolecular cyclization reactions.
Functional Group Modifications: Introduction of methoxy and fluorophenyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted thienopyridine derivatives with altered biological activities.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may be studied for its interactions with enzymes and receptors, providing insights into its potential as a biochemical tool.
Medicine
Industry
In the industrial sector, the compound may be utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-(2,3-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: Another thienopyridine derivative used as an antiplatelet agent.
Prasugrel: A thienopyridine with similar antiplatelet activity.
Ticlopidine: An older thienopyridine compound with antiplatelet properties.
Uniqueness
7-(2,3-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid stands out due to its unique substitution pattern, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H18FNO5S |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
7-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C22H18FNO5S/c1-28-15-5-3-4-13(19(15)29-2)14-10-16(25)24-18-17(11-6-8-12(23)9-7-11)21(22(26)27)30-20(14)18/h3-9,14H,10H2,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
QCGJEFARGHOCIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O |
Origin of Product |
United States |
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